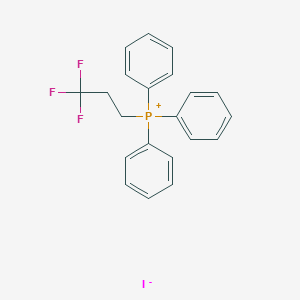

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

描述

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is a quaternary phosphonium salt characterized by a trifluoropropyl substituent attached to a phosphorus center, along with three phenyl groups and an iodide counterion. The trifluoropropyl group introduces significant electron-withdrawing effects and lipophilicity, which may enhance thermal stability and influence reactivity in comparison to non-fluorinated phosphonium salts .

属性

IUPAC Name |

triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILVALOYRFDGPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599267 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128622-15-1 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reactivity of Trifluoropropyl Halides

The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the alkyl halide, necessitating vigorous conditions. Microwave irradiation mitigates this by providing rapid, uniform heating.

Characterization

Successful synthesis is confirmed via:

-

¹H/¹³C/³¹P NMR : Distinct shifts for the trifluoropropyl chain (e.g., δ ~120 ppm for CF₃ in ¹³C NMR) and phosphorus center (δ ~25 ppm in ³¹P NMR).

-

Mass spectrometry : Molecular ion peaks corresponding to [M-I]⁺.

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 80°C, 24 h | 60–70% | High | Moderate |

| Microwave-Assisted | 450 W, 2–5 min | 80–90% | Low | High |

| Anion Exchange | RT, 1 h | >95% | Low | High |

Microwave synthesis is optimal for lab-scale production due to its speed and efficiency, while anion exchange offers a practical route for large-scale manufacturing.

化学反应分析

Types of Reactions: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.

Reduction Reactions: The compound can participate in reduction reactions, often acting as a reducing agent.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Various phosphonium salts.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Reduced phosphine derivatives.

科学研究应用

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide has several scientific research applications, including:

Catalysis: Used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.

Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

作用机制

The mechanism of action of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine moiety can participate in nucleophilic substitution reactions, while the trifluoropropyl group can enhance the compound’s reactivity and stability. The iodide ion serves as a counterion, balancing the charge of the phosphonium cation.

相似化合物的比较

Structural and Functional Analogues

Phosphonium Salts with Alkyl/Hydroxyalkyl Substituents

- (3-Hydroxypropyl)triphenylphosphonium iodide: This compound features a polar hydroxypropyl group, increasing hydrophilicity and solubility in protic solvents. It is commonly used as a phase-transfer catalyst in aqueous-organic biphasic systems. In contrast, the trifluoropropyl group in the target compound enhances lipophilicity, making it more suitable for reactions in non-polar solvents .

- Methyl-d3-triphenylphosphonium iodide : The deuterated methyl group is primarily used in isotopic labeling for NMR studies. The trifluoropropyl variant lacks isotopic labeling utility but offers superior thermal stability due to the strong C-F bonds .

Phosphonium Salts with Aromatic Substituents

- Phenacyl-triphenyl-phosphanium iodide: The phenacyl group (a ketone-containing substituent) introduces electrophilic character, enabling participation in carbonyl-based reactions.

Organometallic Analogues

- Mercury, iodo(3,3,3-trifluoropropyl)-: This mercury-based compound shares the trifluoropropyl group but differs in toxicity and reactivity. Mercury compounds are highly toxic and reactive in organometallic synthesis, whereas phosphonium salts are generally safer and more versatile in organic transformations .

Physicochemical Properties

生物活性

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide (TFPPI) is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of TFPPI, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

TFPPI is characterized by a triphenylphosphine moiety linked to a 3,3,3-trifluoropropyl group with iodide as the counterion. Its molecular formula is , and it exhibits unique physical properties due to the presence of fluorine atoms, which enhance its lipophilicity and stability in biological systems.

The biological activity of TFPPI primarily stems from its ability to interact with various biomolecules. The phosphonium cation can act as both a nucleophile and an electrophile, depending on the reaction conditions. This duality allows TFPPI to participate in nucleophilic substitution reactions and oxidative processes, making it versatile in biochemical applications.

Key Mechanisms:

- Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, potentially leading to the formation of biologically active derivatives.

- Oxidative Stress Induction: The phosphine moiety can undergo oxidation, which may contribute to cellular oxidative stress, a mechanism linked to various biological effects including cytotoxicity.

Biological Applications

TFPPI has been investigated for several biological applications:

- Catalysis in Organic Synthesis: It serves as a catalyst or catalyst precursor in organic synthesis reactions, including the synthesis of pharmaceuticals and agrochemicals.

- Material Science Applications: Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.

Case Studies and Research Findings

-

Cytotoxicity Studies:

Research has shown that TFPPI exhibits cytotoxic effects on various cell lines. A study demonstrated that TFPPI induced cell death through mechanisms involving oxidative stress. The compound's lipophilicity enhances its cellular uptake, leading to increased toxicity in certain environments . -

Antioxidant Activity:

In vitro studies have indicated that TFPPI may possess antioxidant properties. The compound's ability to scavenge free radicals has been observed, suggesting potential therapeutic applications in oxidative stress-related diseases . -

Interaction with Biomolecules:

TFPPI has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction could lead to alterations in cellular signaling pathways, further highlighting its potential as a bioactive compound.

Data Table: Summary of Biological Activities

常见问题

Q. What is the optimal synthetic route for Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide?

The synthesis typically involves nucleophilic substitution between triphenylphosphine (PPh₃) and 1-iodo-3,3,3-trifluoropropane. The reaction proceeds via a Menschutkin-type mechanism, where the phosphine attacks the electrophilic carbon of the alkyl iodide. Key steps include:

- Reagent Preparation : Use high-purity PPh₃ (synthesized via reaction of PCl₃ with phenylmagnesium bromide, as described in ) and 1-iodo-3,3,3-trifluoropropane (CAS 460-37-7, see ).

- Reaction Conditions : Conduct the reaction under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile or THF) at 60–80°C for 12–24 hours.

- Purification : Isolate the product via recrystallization from ethanol/diethyl ether mixtures.

Yield optimization requires careful control of stoichiometry (1:1 molar ratio) and exclusion of moisture to prevent side reactions .

Q. How can the structure of this compound be confirmed?

Structural confirmation relies on a combination of spectroscopic and analytical methods:

- ¹H/¹⁹F/³¹P NMR :

- ¹H NMR : Absence of vinylic protons confirms full alkylation.

- ¹⁹F NMR : A singlet near -65 ppm (CF₃ group) and coupling with adjacent protons.

- ³¹P NMR : A downfield shift (~25 ppm) compared to PPh₃ (~-5 ppm) confirms phosphonium salt formation.

- Mass Spectrometry (ESI-MS) : Look for [M-I]⁺ ion clusters in positive-ion mode.

- Elemental Analysis : Verify C, H, F, and P content with ≤0.3% deviation from theoretical values.

Cross-referencing with analogous phosphonium salts (e.g., methyltriphenylphosphonium iodide in ) aids interpretation .

Q. What role does the trifluoropropyl group play in modifying reactivity?

The CF₃ group enhances electrophilicity at the adjacent carbon due to its strong electron-withdrawing effect, making the phosphonium salt more reactive in nucleophilic substitutions or Wittig-type reactions. This group also increases thermal stability and reduces hygroscopicity compared to non-fluorinated analogs. For example, in Wittig reactions, the trifluoropropyl group can influence regioselectivity and alkene geometry, as seen in studies of similar ylides () .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

Common side reactions include:

- Phosphine Oxidation : Trace oxygen or moisture can oxidize PPh₃ to triphenylphosphine oxide (Ph₃P=O). Use Schlenk-line techniques or gloveboxes for air-sensitive steps.

- Alkyl Iodide Degradation : 1-Iodo-3,3,3-trifluoropropane may undergo elimination under high temperatures, forming 3,3,3-trifluoropropene. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and maintain temperatures below 80°C.

- Solvent Effects : Polar aprotic solvents like DMF or DMSO may accelerate side reactions; acetonitrile is preferred for its balance of polarity and inertness.

Post-synthesis purification via column chromatography (neutral alumina) removes oxidized byproducts .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- GC-MS with Derivatization : Silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, ) can enhance volatility of polar impurities for GC-MS analysis.

- Ion Chromatography : Detect iodide counterion purity and quantify residual halides.

- X-ray Crystallography : Resolve crystal structure to confirm absence of lattice defects or solvent inclusion.

Comparative studies with reference standards (e.g., methyltriphenylphosphonium iodide in ) improve accuracy .

Q. How does the steric and electronic profile of this phosphanium salt influence its utility in organocatalysis?

- Steric Effects : The bulky triphenylphosphine and trifluoropropyl groups limit accessibility to the phosphorus center, favoring reactions where steric shielding prevents catalyst deactivation.

- Electronic Effects : The CF₃ group stabilizes transition states via inductive effects, enhancing catalytic activity in polar reactions (e.g., Michael additions).

Experimental validation involves kinetic studies comparing turnover rates with non-fluorinated analogs. Computational methods (DFT) can map charge distribution and steric maps .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often arise from:

- Moisture Sensitivity : Variations in handling anhydrous reagents (e.g., PPh₃ in ).

- Counterion Effects : Iodide vs. bromide salts may alter solubility and reactivity.

- Catalyst Loading : Overuse of phosphonium salts can lead to inhibitory effects.

To resolve contradictions, replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized solvent drying protocols) and report detailed procedural metadata .

Methodological Challenges and Solutions

Q. How can the stability of this compound be assessed under long-term storage?

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and monitor decomposition via NMR and mass spectrometry.

- Light Sensitivity : UV-Vis spectroscopy tracks photo-degradation; amber vials are recommended.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.

Stability data should be compared to structurally related salts (e.g., methyltriphenylphosphonium iodide in ) to establish benchmarks .

Q. What computational models predict the reactivity of this compound in novel reaction systems?

- DFT Calculations : Model transition states for Wittig reactions or nucleophilic substitutions, focusing on CF₃ group effects on activation energy.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict solubility and aggregation behavior.

Validation requires correlating computational results with experimental kinetic data (e.g., rate constants for ylide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。